molecular formula C12H10F6O4 B106954 Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate CAS No. 35480-31-0

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B106954
CAS No.: 35480-31-0
M. Wt: 332.19 g/mol
InChI Key: YLMXTGWAYICZRY-UHFFFAOYSA-N
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Description

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a chemical compound with the molecular formula C12H10F6O4 and a molecular weight of 332.2 g/mol . It is known for its unique structure, which includes two trifluoroethoxy groups attached to a benzoate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate can be synthesized through a multi-step reaction sequence. One common method involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the corresponding ester . The reaction typically requires reflux conditions and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studies involving membrane-bound proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of trifluoroethoxy groups and benzoate moiety, which imparts distinct chemical and physical properties. Its high lipophilicity and stability make it particularly useful in various scientific research applications .

Properties

IUPAC Name

methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMXTGWAYICZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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